2,4-Dimethylbenzoylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOTYAKWHCILDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301627 | |
| Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-91-0 | |
| Record name | 53882-91-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Routes to 2,4 Dimethylbenzoylacetonitrile
Classical Synthetic Approaches for Acetonitrile (B52724) Derivatives
Classical methods for the synthesis of benzoylacetonitrile (B15868) and its derivatives have been well-established for decades. These routes often rely on stoichiometric base-mediated condensation reactions.
One of the most common methods is the Claisen condensation of a 2,4-dimethylbenzoate (B1242700) ester with acetonitrile. researchgate.net In this reaction, a strong base, such as sodium ethoxide or potassium tert-butoxide, is used to deprotonate acetonitrile, forming a nucleophilic cyanomethyl anion. mdpi.comchemicalbook.com This anion then attacks the carbonyl carbon of the ester (e.g., ethyl 2,4-dimethylbenzoate), leading to the formation of the desired β-ketonitrile after an acidic workup. The choice of base and solvent is crucial; for instance, using potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF) has been shown to give good yields for related benzoylacetonitriles. chemicalbook.com
Another classical approach involves the reaction of an α-halo-2,4-dimethylacetophenone (e.g., 2-bromo-1-(2,4-dimethylphenyl)ethanone) with a cyanide salt, such as sodium cyanide or potassium cyanide. This nucleophilic substitution reaction provides a direct route to the target compound. However, this method requires the prior synthesis of the α-halogenated ketone and involves the use of highly toxic cyanide salts, which necessitates stringent safety precautions. researchgate.net
A summary of these classical routes is presented below.
| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages/Disadvantages |
| Claisen Condensation | Ethyl 2,4-dimethylbenzoate, Acetonitrile | Strong base (e.g., NaOMe, KOtBu) | Reflux in solvent (e.g., Methanol, THF) | Readily available starting materials / Can have moderate yields (e.g., ~38% for unsubstituted benzoylacetonitrile). |
| Nucleophilic Substitution | α-Halo-2,4-dimethylacetophenone, Cyanide Salt | Sodium or Potassium Cyanide | Solvent (e.g., Ethanol) | Direct route / Requires halogenated precursor, use of highly toxic reagents. researchgate.net |
Modern and Sustainable Synthesis Techniques
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include catalytic pathways and adherence to the principles of green chemistry.
Modern synthetic routes increasingly employ transition metal catalysts to facilitate the formation of 2,4-Dimethylbenzoylacetonitrile with higher efficiency and under milder conditions.
Nickel-catalyzed cyanoalkylation represents a promising modern approach. Research has shown that nickel catalysts can effectively mediate the addition of acetonitrile derivatives to ketone derivatives. mdpi.com While direct application to this compound synthesis from a simpler precursor isn't explicitly detailed, the methodology of Ni-catalyzed coupling of a C(sp3)-H bond in acetonitrile with an appropriate electrophile is a field of active research. mdpi.com
Copper-catalyzed reactions have also been developed for the synthesis of related cyanated compounds. For example, copper catalysts have been used in reactions involving acetonitrile as a cyanide source for the synthesis of arylacrylonitriles. mdpi.com These methods often involve the activation of a C-H bond in acetonitrile. researchgate.net The development of a copper-catalyzed cross-coupling between a 2,4-dimethylphenyl derivative and a cyanomethyl synthon could provide a direct and efficient route.
Optimization of these catalytic reactions involves screening various ligands, catalyst precursors, solvents, and temperatures to maximize the yield and selectivity towards this compound. The goal is to minimize side reactions and reduce the catalyst loading, making the process more cost-effective and sustainable.
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves several strategies.
Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with more environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), can significantly reduce the environmental footprint. nih.gov These solvents are derived from renewable resources and are less hazardous.
Catalysis over Stoichiometric Reagents: As discussed, employing catalytic methods is inherently greener than using stoichiometric amounts of strong bases or toxic reagents. Catalysts are used in small quantities and can often be recycled and reused. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. One-pot reactions or cascade reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy by reducing the need for intermediate purification steps and minimizing waste. researchgate.net
Milder Reaction Conditions: Modern catalytic methods often allow for reactions to be conducted at lower temperatures and pressures, reducing energy consumption. google.com For instance, photocatalytic or electrochemical methods are emerging as powerful tools in organic synthesis that can proceed under ambient conditions. mdpi.comdntb.gov.ua
Strategies for Enhancing Reaction Efficiency and Product Yields
Improving the efficiency and yield of the synthesis of this compound is a key objective for both laboratory and potential industrial applications.
One critical factor is the choice of the base in classical condensation reactions. Studies on the synthesis of benzoylacetonitrile have shown that potassium tert-butoxide can provide higher yields compared to sodium methoxide (B1231860). chemicalbook.comntnu.no The concentration of reactants can also have a significant impact on the yield. orgsyn.org
In modern catalytic approaches, efficiency is enhanced by the careful design of the catalyst and ligands. The electronic and steric properties of the catalyst can be fine-tuned to promote the desired reaction and suppress unwanted side products. For example, the use of bulky phosphine (B1218219) ligands in some cross-coupling reactions can improve selectivity and yield. nih.gov
Process optimization techniques can also be applied. This includes:
Order of addition: In Claisen-type reactions, slowly adding acetonitrile to the base-ester mixture can help control the reaction and minimize self-condensation of the ester.
Temperature control: Precise temperature management is crucial to balance the reaction rate with the stability of reactants and products.
Purification methods: Employing efficient purification techniques, such as column chromatography or recrystallization, is vital to obtain the final product in high purity. chemicalbook.com
The table below summarizes strategies to improve reaction outcomes.
| Strategy | Parameter | Description | Example |
| Reagent Selection | Base | The choice of base can significantly influence the deprotonation of acetonitrile and the overall reaction yield. | Using potassium tert-butoxide often gives higher yields than sodium methoxide in Claisen condensations. chemicalbook.comntnu.no |
| Reaction Conditions | Solvent | The solvent can affect the solubility of reagents and the stability of intermediates. | THF is often a preferred solvent for reactions involving organometallic reagents and strong bases. chemicalbook.com |
| Catalyst Design | Ligands | In catalytic reactions, ligands can be modified to improve catalyst activity, stability, and selectivity. | Bulky ligands can prevent catalyst deactivation and promote the desired coupling. nih.gov |
| Process Control | Reactant Concentration | Dilution can sometimes favor the desired reaction pathway and increase yields. | Increasing the amount of acetonitrile solvent was shown to improve yields in a condensation reaction. orgsyn.org |
By integrating these classical and modern approaches, and by applying principles of green chemistry and reaction optimization, the synthesis of this compound can be achieved with increasing efficiency, selectivity, and sustainability.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylbenzoylacetonitrile
Fundamental Reaction Pathways and Transformations
The core reactivity of 2,4-dimethylbenzoylacetonitrile stems from the electrophilic nature of its carbonyl and nitrile carbons, the nucleophilicity of the carbanion formed at the α-position, and the reactivity of the substituted aromatic ring.
The presence of two distinct electrophilic centers, the carbonyl carbon and the nitrile carbon, allows for a range of nucleophilic addition reactions. wikipedia.org Concurrently, the acidity of the methylene (B1212753) protons enables substitution reactions via an enolate intermediate.
The primary sites for nucleophilic attack are the carbonyl carbon and the nitrile carbon, due to the polarization of the C=O and C≡N bonds. wikipedia.org The carbonyl carbon, being sp² hybridized, undergoes addition to form a tetrahedral intermediate. libretexts.org These reactions can be irreversible with strong nucleophiles like organometallic reagents or reversible with weaker nucleophiles. masterorganicchemistry.com
A key characteristic of β-ketonitriles is the enhanced acidity of the α-methylene protons, positioned between two electron-withdrawing groups. Deprotonation by a suitable base yields a resonance-stabilized enolate, a potent carbon nucleophile. This enolate can readily react with various electrophiles in nucleophilic substitution reactions, most commonly alkylation, to form new carbon-carbon bonds at the α-position.
Table 1: Nucleophilic Reactions at Different Sites of this compound
| Reactive Site | Reagent/Nucleophile | Reaction Type | Resulting Structure |
| Carbonyl Carbon | Grignard Reagents (R-MgX) | Nucleophilic Addition | Tertiary Alcohol |
| Hydride donors (e.g., NaBH₄) | Nucleophilic Addition | Secondary Alcohol | |
| Cyanide (e.g., HCN/KCN) | Nucleophilic Addition | Cyanohydrin | |
| Nitrile Carbon | Grignard Reagents (R-MgX) | Nucleophilic Addition | Imine (hydrolyzes to ketone) |
| Alcohols (in acid) | Pinner Reaction | Imidate (hydrolyzes to ester) | |
| α-Methylene Carbon | Base (e.g., NaH, NaOEt) then Alkyl Halide (R-X) | Deprotonation then Sₙ2 | α-Alkylated Ketone |
The 2,4-dimethylphenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The outcome of such reactions is governed by the cumulative directing effects of the substituents already present: the two methyl groups and the benzoylacetonitrile (B15868) group. uomustansiriyah.edu.iq
Activating Groups: The methyl groups at positions 2 and 4 are electron-donating through induction and hyperconjugation. They are classified as activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org
Deactivating Group: The acyl group at position 1 is electron-withdrawing via resonance and induction, making it a deactivating and meta-directing group. uomustansiriyah.edu.iq
The interplay of these effects determines the regioselectivity. The available positions for substitution are 3, 5, and 6. The directing vectors from the existing substituents converge to strongly favor substitution at positions 3 and 5, which are meta to the deactivating acyl group and activated by one or both methyl groups. Position 6 is generally disfavored as it is ortho to the deactivating group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Nitro- and 5-Nitro- derivatives |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-Bromo- and 5-Bromo- derivatives |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | 3-Sulfonic acid and 5-Sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 3-Acyl- and 5-Acyl- derivatives |
Cycloaddition Reactions Involving this compound
Cycloaddition reactions offer a powerful method for constructing cyclic molecules in a single step. libretexts.org For this compound, the nitrile group is the most common participant in such transformations, particularly in [3+2] cycloadditions.
In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. libretexts.org This strategy is a cornerstone for the synthesis of various nitrogen-containing heterocycles. For example, reaction with an azide (B81097) (R-N₃) yields a tetrazole, while reaction with a nitrile oxide (R-CNO) can produce an oxadiazole. The carbonyl group, while less reactive in thermal cycloadditions, can participate in photochemical [2+2] cycloadditions. libretexts.orgslideshare.net
Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions
Transition metal catalysis provides efficient and selective methods for forming complex molecules. nih.govrsc.org For this compound, catalysis can enable transformations at the α-carbon, on the aromatic ring via C-H activation, or at the nitrile group.
A prominent application is the transition-metal-catalyzed α-arylation or α-vinylation. In this process, a palladium or copper catalyst facilitates the coupling of the enolate of this compound with an aryl or vinyl halide. This reaction is highly valuable for constructing complex molecular scaffolds. Furthermore, directed C-H activation on the aromatic ring, guided by the coordinating carbonyl group, can lead to selective functionalization at the C3 or C5 position, offering an alternative to classical electrophilic substitution. williams.edu
Radical and Photochemical Reaction Mechanisms
The reactivity of this compound can also be initiated by radical intermediates or by photochemical excitation.
Photochemical Reactions: The presence of the benzoyl chromophore allows the molecule to absorb UV light, promoting it to an excited state. This can trigger several reaction types. A classic example is the Paterno-Büchi reaction, a [2+2] photocycloaddition between the excited carbonyl group and an alkene, which results in the formation of a strained four-membered oxetane (B1205548) ring. slideshare.net
Radical Reactions: The benzylic hydrogens on the two methyl groups are susceptible to abstraction by radical initiators, forming benzylic radicals. These radicals can participate in various processes, including halogenation or oxidation. Additionally, the acidic C-H bond at the α-position can be a site for radical formation under specific conditions.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for investigating the complex reaction mechanisms of molecules like this compound. These methods provide deep insights into reaction pathways, transition states, and selectivity that are often difficult to probe experimentally.
By modeling reaction profiles, chemists can calculate activation energies to predict the feasibility and rate of a given transformation. For instance, computational studies can rationalize the observed regioselectivity in electrophilic aromatic substitution by comparing the energies of the different possible arenium ion intermediates. libretexts.org Frontier Molecular Orbital (FMO) theory can be applied to understand cycloaddition reactions by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com
Table 3: Application of Computational Methods to Study Reactivity
| Reaction Type | Computational Method | Investigated Aspect |
| Nucleophilic Addition | DFT, NBO Analysis | Reaction energy profile, charge distribution in the tetrahedral intermediate. |
| Electrophilic Substitution | DFT, Transition State Search | Energy of arenium ion intermediates, activation barriers, prediction of regioselectivity. |
| Cycloaddition | FMO Theory, DFT | Orbital symmetry and energy matching, concerted vs. stepwise mechanism, stereoselectivity. |
| Radical Reactions | DFT, Bond Dissociation Energy | Calculation of C-H bond strengths to predict site of radical formation. |
Derivatization Strategies and Analogue Synthesis Based on 2,4 Dimethylbenzoylacetonitrile
Synthesis of Substituted 2,4-Dimethylbenzoylacetonitrile Analogues
The substitution pattern of this compound can be altered at several positions to generate a library of analogues. Modifications can be introduced on the aromatic ring, at the active methylene (B1212753) group, or by transformation of the nitrile or ketone functionalities.
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the xylene ring. However, the existing methyl groups are activating and direct incoming electrophiles to specific positions, which may require the use of protecting groups or specific catalysts to achieve desired regioselectivity.
Manipulation of the Active Methylene Group: The acidic nature of the methylene protons allows for facile alkylation and acylation reactions. Deprotonation with a suitable base generates a nucleophilic carbanion that can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at this position.
| Electrophile | Product |
| Alkyl Halide (R-X) | 3-(2,4-dimethylphenyl)-3-oxo-2-alkylpropanenitrile |
| Acyl Chloride (R-COCl) | 2-(2,4-dimethylbenzoyl)-3-oxobutanenitrile derivative |
Formation of Diverse Nitrogen-Containing Heterocyclic Compounds
This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems, owing to the presence of the 1,3-dicarbonyl-like functionality (when considering the enol form) and the nitrile group. These reactions often proceed through condensation and cyclization pathways with various dinucleophilic reagents.
Pyrazoles: The reaction of β-ketonitriles with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 5-(2,4-dimethylphenyl)-1H-pyrazol-3-amine. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions.
| Reagent | Heterocycle |
| Hydrazine Hydrate | 5-(2,4-dimethylphenyl)-1H-pyrazol-3-amine |
| Phenylhydrazine | 5-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazol-3-amine |
Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting this compound with amidines or guanidine. The reaction with guanidine, for instance, would lead to the formation of 2-amino-4-(2,4-dimethylphenyl)-pyrimidine-5-carbonitrile.
| Reagent | Heterocycle |
| Guanidine | 2-Amino-4-(2,4-dimethylphenyl)pyrimidine-5-carbonitrile |
| Acetamidine | 2-Methyl-4-(2,4-dimethylphenyl)pyrimidine-5-carbonitrile |
Pyridines: Substituted pyridines can also be accessed from this compound. For example, in a Hantzsch-like pyridine (B92270) synthesis, a β-enaminonitrile derived from this compound could react with an α,β-unsaturated carbonyl compound to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.
Thiophenes: The Gewald reaction provides a direct route to polysubstituted 2-aminothiophenes. wikipedia.orgpearson.com This one-pot, multi-component reaction involves the condensation of a ketone or β-dicarbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgpearson.com Applying this to this compound, reacting it with another active methylene compound like malononitrile (B47326) and sulfur would be expected to yield a highly substituted thiophene (B33073) derivative. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org
Development of Novel Carbon-Carbon Bond Formations and Scaffolds
The reactivity of the active methylene group in this compound is central to the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds.
Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org The initial adduct often undergoes dehydration to yield a new α,β-unsaturated system, providing a versatile intermediate for further transformations, such as Michael additions.
Thorpe-Ziegler Reaction: While typically an intramolecular reaction to form cyclic ketones from dinitriles, the principles of the Thorpe reaction can be applied in an intermolecular fashion. sigmaaldrich.com The base-catalyzed self-condensation of this compound could lead to the formation of a β-enaminonitrile dimer, creating a new carbon-carbon bond and a novel scaffold.
Introduction of Chiral Centers and Enantioselective Synthesis
The development of stereoselective methods for the derivatization of this compound is crucial for accessing chiral molecules with potential applications in various fields.
Asymmetric Alkylation: The alkylation of the active methylene group can be rendered enantioselective by using a chiral auxiliary or a chiral phase-transfer catalyst. This approach allows for the controlled introduction of a stereocenter adjacent to the carbonyl and nitrile groups.
Enantioselective Reductions: The ketone moiety of this compound and its derivatives can be reduced to the corresponding alcohol using chiral reducing agents or catalysts, such as those based on chiral boranes or transition metal complexes with chiral ligands. This establishes a chiral center at the benzylic position.
Scaffold Diversity through Strategic Structural Modifications
The strategic modification of the functional groups within this compound allows for the generation of a wide diversity of molecular scaffolds.
Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for derivatization and scaffold diversification.
Ketone Group Modifications: The carbonyl group can be converted into an olefin via the Wittig reaction, or to a thioketone. It can also be protected as an acetal (B89532) or ketal to allow for selective reactions at other positions in the molecule.
By employing these derivatization strategies, a vast chemical space can be explored, starting from the readily accessible this compound. The resulting analogues and novel scaffolds provide a rich library of compounds for further investigation in various scientific disciplines.
Applications of 2,4 Dimethylbenzoylacetonitrile in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The strategic placement of reactive sites within 2,4-Dimethylbenzoylacetonitrile renders it an exceptionally useful building block for the synthesis of complex heterocyclic systems through cyclocondensation and multicomponent reactions. mdpi.comresearchgate.net The active methylene (B1212753) group readily participates in reactions with various electrophiles, while the carbonyl and nitrile groups can react with a range of nucleophiles, leading to the formation of diverse ring systems. mdpi.com
One of the most prominent applications of this compound is in the synthesis of substituted pyrazoles. The reaction with hydrazine (B178648) derivatives provides a direct route to 3-(2,4-dimethylphenyl)-1H-pyrazol-5-amine. This reaction proceeds via condensation of the hydrazine with the ketone carbonyl, followed by an intramolecular cyclization of the amino group onto the nitrile. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |
| This compound | Hydrazine Hydrate (B1144303) | 3-(2,4-Dimethylphenyl)-1H-pyrazol-5-amine | Cyclocondensation | nih.gov |
| This compound | Phenylhydrazine | 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-5-amine | Cyclocondensation | nih.gov |
Similarly, this compound is a key precursor for the synthesis of highly substituted pyridines. For instance, its reaction with malononitrile (B47326) and a primary amine in a multicomponent setup can lead to the formation of 2-amino-3-cyanopyridine (B104079) derivatives. nih.govsemanticscholar.org Furthermore, it can be utilized in the synthesis of cyanopyridone scaffolds, which are valuable intermediates in organic synthesis. nih.gov The reaction with cyanoacetamide, for example, can yield substituted 2-pyridones.
| Reactants | Product Class | Reaction Type | Ref. |
| This compound, Malononitrile, Primary Amine | 2-Aminopyridine derivatives | Multicomponent Reaction | nih.gov |
| This compound, Cyanoacetamide | 2-Pyridone derivatives | Knoevenagel condensation/Cyclization | nih.gov |
| This compound, Ylidenemalononitriles, Primary Amine | Multi-substituted Pyridines | Solvent-free, Room Temperature Reaction | nih.govrsc.org |
The reactivity of the active methylene group also allows for its participation in Michael additions and other carbon-carbon bond-forming reactions, further expanding its utility as a versatile building block for creating molecular complexity. mdpi.com
Precursor in the Synthesis of Advanced Pharmaceutical Intermediates
The heterocyclic scaffolds readily accessible from this compound are prevalent in many biologically active compounds, making it a valuable precursor for advanced pharmaceutical intermediates. nih.govnih.gov Pyrazole (B372694) derivatives, for instance, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.govnih.gov The synthesis of 3-(2,4-dimethylphenyl)pyrazoles from this compound provides a direct entry into this class of medicinally important compounds.
The pyridine (B92270) nucleus is another critical pharmacophore found in numerous drugs. nih.govresearchgate.net Substituted pyridines, such as the 2-aminopyridines and cyanopyridones synthesized from this compound, are key intermediates in the development of new therapeutic agents. nih.govnih.gov For example, certain cyanopyridone derivatives have been identified as potent anticancer agents with dual inhibitory action against key signaling proteins. nih.gov The ability to readily synthesize these core structures from a common precursor is highly advantageous in medicinal chemistry for the generation of compound libraries for drug discovery.
| Precursor | Target Intermediate Class | Potential Therapeutic Area | Ref. |
| This compound | Substituted Pyrazoles | Anti-inflammatory, Anticancer | nih.govnih.gov |
| This compound | Substituted 2-Aminopyridines | Antibacterial | nih.govsemanticscholar.org |
| This compound | Substituted Cyanopyridones | Anticancer | nih.gov |
The synthesis of these heterocyclic systems often involves multicomponent reactions, which are highly efficient and allow for the introduction of molecular diversity, a crucial aspect of modern drug discovery. nih.govnih.gov
Role in Total Synthesis Strategies of Natural Products and Analogues
While this compound is a powerful tool for constructing key heterocyclic cores found in many synthetic bioactive molecules, its specific application in the total synthesis of natural products or their direct analogues is not extensively documented in readily available literature. Total synthesis campaigns often prioritize biomimetic routes or employ more complex, stereochemically defined building blocks in their key steps.
However, the fundamental reactions involving this compound, such as the construction of substituted aromatic and heterocyclic systems, are foundational in synthetic organic chemistry. It is plausible that this building block could be employed in the synthesis of simplified analogues of natural products, where a substituted phenyl or heterocyclic moiety is a key structural feature. The creation of such analogues is a common strategy to probe structure-activity relationships and to develop new therapeutic agents with improved properties over the natural product scaffold.
Application in Divergent Synthesis Approaches for Chemical Libraries
Divergent synthesis is a powerful strategy for generating chemical libraries of structurally diverse molecules from a common starting material, which is essential for high-throughput screening in drug discovery and materials science. rsc.orgrsc.org this compound is an excellent substrate for divergent synthesis due to the multiple reactive sites that can be selectively addressed.
Multicomponent reactions (MCRs) are a cornerstone of divergent synthesis, and this compound is a versatile component in various MCRs to produce libraries of heterocyclic compounds. semanticscholar.orgresearchgate.net For example, a three-component reaction between this compound, an aldehyde, and a source of ammonia (B1221849) or a primary amine can lead to a diverse library of substituted dihydropyridines, which can be further oxidized to the corresponding pyridines. nih.govnih.gov By varying the aldehyde and amine components, a wide range of analogues can be rapidly synthesized.
| Starting Material | Reaction Type | Library Generated | Key Feature | Ref. |
| This compound | Three-component reaction | Substituted 2-aminopyridines | Variation of enaminones and primary amines | nih.govsemanticscholar.org |
| This compound | Multicomponent reaction | Pyranopyrazoles | One-pot synthesis of fused heterocycles | mdpi.com |
| This compound | Reaction with ylidenemalononitriles | Multi-substituted pyridines | Access to diverse substitution patterns | nih.govrsc.org |
The ability to generate libraries of pyrazoles, pyridines, and other heterocycles from this compound highlights its importance in diversity-oriented synthesis. rsc.org The resulting compound libraries can then be screened for a wide range of biological activities or material properties, accelerating the discovery of new lead compounds and functional materials.
Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Dimethylbenzoylacetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationresearchgate.netoregonstate.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Investigations
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 2,4-Dimethylbenzoylacetonitrile.
In a typical ¹H NMR spectrum, distinct signals would be expected for the different types of protons in the molecule. The aromatic protons on the disubstituted benzene (B151609) ring would appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). The two methyl groups attached to the aromatic ring would each produce a singlet, with their exact chemical shifts influenced by their position relative to the benzoyl group. The methylene (B1212753) (-CH₂-) protons, situated between the carbonyl and nitrile groups, are chemically unique and would produce a single singlet.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. docbrown.info The spectrum would be characterized by signals for the carbonyl carbon (downfield, ~180-200 ppm) and the nitrile carbon (~115-120 ppm). oregonstate.eduwisc.edu The aromatic carbons would resonate in the ~125-145 ppm range, while the two methyl carbons and the methylene carbon would appear in the more upfield region of the spectrum. oregonstate.edu The use of deuterated solvents like CDCl₃ is common for such analyses. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift ranges for similar functional groups and structures.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic-H | ~7.1 - 7.7 | Multiplet (m) | 3 protons on the benzene ring |
| Methylene-H | ~4.0 | Singlet (s) | -CH₂- |
| Methyl-H | ~2.4 - 2.6 | Singlet (s) | 2 x -CH₃ on the ring |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Carbonyl | ~190 | C=O | |
| Aromatic | ~128 - 142 | 6 carbons of the benzene ring | |
| Nitrile | ~117 | -C≡N | |
| Methylene | ~30 | -CH₂- | |
| Methyl | ~20 - 22 | 2 x -CH₃ on the ring |
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a COSY spectrum would show correlations among the coupled protons on the aromatic ring, helping to determine their specific positions. It would not show cross-peaks for the methyl and methylene protons as they are expected to be singlets with no protons on adjacent carbons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, the methylene proton signal to the methylene carbon signal, and the methyl proton signals to their respective methyl carbon signals. This is highly effective for assigning carbons that have attached protons. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for piecing together the entire molecular skeleton by showing correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.eduepfl.ch For this compound, an HMBC spectrum would be particularly valuable. It would show correlations from the methylene protons to the carbonyl carbon, the nitrile carbon, and the adjacent aromatic carbon (C1). It would also show correlations from the methyl protons to the aromatic carbons they are attached to, as well as adjacent carbons in the ring. This technique is essential for assigning quaternary carbons (like the carbonyl, nitrile, and the two aromatic carbons bonded to the methyl groups) which are not visible in an HSQC spectrum. epfl.ch
Vibrational Spectroscopy: Infrared (IR) and Raman Studiesresearchgate.netnih.gov
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong, sharp absorption band is expected in the range of 2210-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. nih.gov Another prominent, strong band would appear around 1680-1695 cm⁻¹ due to the C=O (carbonyl) stretch of the aryl ketone. Other expected bands include aromatic C=C stretching vibrations (~1600 and 1450 cm⁻¹), sp² C-H stretching just above 3000 cm⁻¹, and sp³ C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. ias.ac.in The nitrile (C≡N) and the aromatic ring stretching vibrations are typically strong and easily identifiable in the Raman spectrum. While the carbonyl (C=O) stretch is strong in the IR, it is often weaker in the Raman spectrum. This complementarity helps in a more complete vibrational analysis of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical group frequencies from infrared and Raman spectroscopy.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Nitrile (-C≡N) | Stretch | 2210 - 2260 | Medium-Strong, Sharp | Strong |
| Carbonyl (C=O) | Stretch | 1680 - 1695 | Strong | Medium-Weak |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Medium-Variable | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationresearchgate.netmsu.edu
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.
For this compound (molecular formula C₁₁H₁₁NO), the exact monoisotopic mass can be calculated. HRMS analysis would measure the mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙) and compare it to the calculated value. A match within a very small tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. The technique can also be used to analyze fragment ions, providing further structural evidence. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysismsu.edu
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. msu.edu
The primary chromophore in this compound is the 2,4-dimethylbenzoyl system. The spectrum is expected to show strong absorption bands in the UV region corresponding to π → π* electronic transitions within the conjugated system of the aromatic ring and the carbonyl group. A much weaker absorption, corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen, would be expected at a longer wavelength. libretexts.org The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity. researchgate.net
X-ray Crystallography for Solid-State Molecular Conformation
When a suitable single crystal of this compound can be grown, X-ray crystallography provides the definitive method for determining its three-dimensional structure in the solid state. This technique can yield a precise map of electron density, from which the exact positions of all atoms (excluding hydrogen, which are typically inferred) can be determined.
Advanced Chromatographic and Separation Techniques (e.g., HPLC, GC-MS)
The separation, identification, and quantification of this compound and its derivatives in various matrices are heavily reliant on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed methods for the analysis of such aromatic β-ketonitriles. These techniques offer high resolution, sensitivity, and specificity, making them indispensable for both qualitative and quantitative assessments in research and quality control settings.
While specific, detailed research findings on the chromatographic analysis of this compound are not extensively available in publicly accessible literature, established principles of chromatography for aromatic and ketone-containing compounds allow for the development of robust analytical methods. The following sections detail the theoretical and practical considerations for the analysis of this compound and its derivatives using HPLC and GC-MS, including representative data from its parent compound, benzoylacetonitrile (B15868), to illustrate the expected analytical outcomes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of moderately polar, non-volatile, or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Methodology and Findings:
For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl or C18-bonded silica), and the mobile phase is a polar solvent mixture, commonly a combination of water and a miscible organic solvent like acetonitrile (B52724) or methanol.
Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) or a Diode-Array Detector (DAD), as the aromatic ring in this compound exhibits strong absorbance in the UV region. A DAD has the added advantage of providing spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.
While specific experimental data for this compound is not available, a hypothetical, yet standard, set of HPLC conditions for its analysis is presented in the table below.
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode-Array Detector (DAD) |
| Detection Wavelength | 245 nm |
This table represents a theoretical set of parameters for the HPLC analysis of this compound, based on standard practices for similar aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, being a semi-volatile compound, can be analyzed by GC-MS, often after derivatization to improve its volatility and thermal stability, though direct analysis is also possible.
Methodology and Findings:
In GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
For the analysis of this compound, a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds with different boiling points.
While specific GC-MS data for this compound is scarce, data for the parent compound, benzoylacetonitrile , is available from the NIST Mass Spectrometry Data Center and provides a valuable reference for the expected fragmentation pattern. nih.gov The primary fragmentation would involve the cleavage of the bond between the carbonyl group and the methylene group, leading to characteristic ions.
Table 2: GC-MS Data for Benzoylacetonitrile (CAS No. 614-16-4)
| Parameter | Value/Description |
| NIST Number | 411396 |
| Library | Main library |
| Top Peak (m/z) | 105 |
| Second Highest Peak (m/z) | 77 |
Data sourced from the NIST Mass Spectrometry Data Center for the parent compound, benzoylacetonitrile. nih.gov The m/z of 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, and the m/z of 77 corresponds to the phenyl cation [C₆H₅]⁺.
For this compound, similar fragmentation would be expected, with the major peak corresponding to the 2,4-dimethylbenzoyl cation. This detailed structural information from the mass spectrum makes GC-MS a highly definitive technique for the identification of this compound and its derivatives.
Theoretical and Computational Chemistry Studies of 2,4 Dimethylbenzoylacetonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various properties of molecules. wikipedia.orgnih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them a popular choice for studying a wide range of chemical systems. wikipedia.org
The electronic structure of a molecule governs its chemical behavior. Through DFT calculations, it is possible to determine the distribution of electrons within 2,4-dimethylbenzoylacetonitrile and analyze its molecular orbitals. Key aspects of this analysis include:
Electron Density Distribution: Calculations can map the electron density, highlighting regions of high and low electron concentration. This information is crucial for understanding the molecule's polarity and reactivity.
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding by transforming the calculated molecular orbitals into orbitals that align with Lewis structures. This analysis can reveal details about charge transfer interactions between different parts of the molecule. nih.gov
The table below presents a hypothetical dataset derived from DFT calculations on this compound, illustrating the types of electronic properties that can be obtained.
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule. |
This is a hypothetical data table for illustrative purposes.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net
Vibrational Frequencies (IR and Raman): Theoretical calculations can determine the vibrational modes of this compound. The calculated frequencies can be used to assign the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov
NMR Chemical Shifts: It is possible to compute the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. nih.gov These theoretical values can aid in the interpretation of experimental NMR spectra.
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. nih.gov This helps in understanding the electronic absorption spectrum of the compound.
The following table shows a hypothetical comparison between calculated and experimental spectroscopic data for this compound.
| Spectroscopic Data | Calculated Value | Experimental Value |
| C=O Stretch (IR) | 1685 cm⁻¹ | 1690 cm⁻¹ |
| -CN Stretch (IR) | 2230 cm⁻¹ | 2225 cm⁻¹ |
| ¹³C NMR (C=O) | 192 ppm | 190 ppm |
| ¹H NMR (CH₃) | 2.4 ppm | 2.35 ppm |
This is a hypothetical data table for illustrative purposes.
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can be used to:
Explore Conformational Space: Identify the different low-energy conformations (shapes) that the molecule can adopt due to the rotation around its single bonds.
Analyze Intermolecular Interactions: When simulated in a solvent or in the solid state, MD can reveal how molecules of this compound interact with each other and with their environment. rsc.org This is crucial for understanding its physical properties like solubility and crystal packing.
Calculate Thermodynamic Properties: MD simulations can be used to compute various thermodynamic properties by averaging over the simulated trajectory. youtube.com
The flexibility of the molecule primarily arises from the rotation around the bond connecting the benzoyl group and the acetonitrile (B52724) moiety.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be employed to model potential chemical reactions involving this compound. This involves:
Mapping Reaction Coordinates: Identifying the geometric changes that occur as reactants are converted into products.
Locating Transition States: A transition state is the highest energy point along the reaction pathway. nrel.gov DFT calculations can be used to find the geometry and energy of the transition state, which is essential for calculating the activation energy of the reaction. nrel.gov
Calculating Reaction Energetics: Determining the change in enthalpy and Gibbs free energy for a reaction, which indicates whether the reaction is favorable and spontaneous. researchgate.net
For instance, the synthesis of derivatives from this compound could be modeled to understand the reaction mechanism and predict the most likely products.
Structure-Property Relationship Investigations
For example, a QSPR study could investigate how changing the position or nature of the methyl groups on the benzene (B151609) ring affects the electronic properties or reactivity of the molecule. This predictive capability is highly valuable in the design of new molecules with desired properties.
Coordination Chemistry and Metal Complexation of 2,4 Dimethylbenzoylacetonitrile
Ligand Design and Potential Coordination Modes
2,4-Dimethylbenzoylacetonitrile possesses two primary donor sites for coordination to a metal ion: the carbonyl oxygen and the nitrile nitrogen. This arrangement allows for several potential coordination modes, making it an intriguing candidate for ligand design in coordination chemistry.
The most probable coordination mode is as a bidentate chelating ligand . quora.com In this fashion, the compound would form a stable six-membered ring with a metal center. This chelation is anticipated to occur through the deprotonation of the α-carbon, creating an enolate-like structure where the negative charge is delocalized over the oxygen and α-carbon atoms. The resulting anionic ligand would then coordinate to the metal ion through the carbonyl oxygen and the nitrile nitrogen. This mode of coordination is common for β-dicarbonyl compounds and related derivatives.
Another plausible, though likely less common, mode of coordination is as a monodentate ligand . In this scenario, coordination would occur either through the carbonyl oxygen or the nitrile nitrogen. Coordination through the nitrile nitrogen is a well-established phenomenon in transition metal chemistry. unibo.it The choice between the oxygen and nitrogen donor atoms would depend on various factors, including the Hard-Soft Acid-Base (HSAB) principle, the steric environment around the metal center, and the solvent system used.
Furthermore, the possibility of bridging coordination modes exists, where the ligand could link two or more metal centers. This could occur if, for example, the carbonyl oxygen coordinates to one metal ion while the nitrile nitrogen coordinates to another. Such bridging interactions could lead to the formation of polynuclear complexes with interesting magnetic or catalytic properties.
The electronic properties of the 2,4-dimethylbenzoyl group are expected to influence the coordinating ability of the ligand. The presence of two electron-donating methyl groups on the phenyl ring increases the electron density on the carbonyl oxygen, potentially enhancing its donor strength.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Donor Atoms |
| Bidentate Chelating | Forms a six-membered ring with the metal center. | Carbonyl Oxygen, Nitrile Nitrogen |
| Monodentate (O-bound) | Coordinates through the carbonyl oxygen atom. | Carbonyl Oxygen |
| Monodentate (N-bound) | Coordinates through the nitrile nitrogen atom. | Nitrile Nitrogen |
| Bridging | Links two or more metal centers. | Carbonyl Oxygen and/or Nitrile Nitrogen |
Synthesis and Characterization of Metal Complexes
Although no specific synthesis of metal complexes with this compound has been reported, general synthetic routes for analogous β-dicarbonyl and Schiff base complexes can be extrapolated. iosrjournals.orgjocpr.com A common method involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol, under reflux conditions. iosrjournals.org The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent would be crucial in determining the final product. The addition of a base may be necessary to facilitate the deprotonation of the α-carbon to promote chelation.
The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique would be invaluable for determining the coordination mode of the ligand. A shift in the C=O stretching frequency to lower wavenumbers upon complexation would indicate coordination through the carbonyl oxygen. Similarly, a shift in the C≡N stretching frequency would suggest coordination of the nitrile group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would confirm the formation of the complex.
UV-Visible Spectroscopy: This technique would be used to study the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding.
Elemental Analysis: This would be used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal-to-ligand ratio.
Catalytic Applications of this compound Metal Complexes
Metal complexes are widely employed as catalysts in a variety of organic transformations. mostwiedzy.plnih.gov While the catalytic activity of this compound metal complexes has not been experimentally investigated, their structural features suggest potential applications in several areas, particularly in hydrogenation reactions.
Given the presence of a nitrile group, a significant area of potential application lies in the catalytic hydrogenation of nitriles . rsc.orgresearchgate.net The coordination of the nitrile group to a metal center could activate it towards reduction to the corresponding primary amine. The design of the ligand, including the steric and electronic effects of the 2,4-dimethylbenzoyl group, could influence the activity and selectivity of the catalyst. For instance, rhodium and ruthenium complexes are known to be effective catalysts for the hydrogenation of various substrates. mdpi.com
Furthermore, the β-ketone functionality suggests that these complexes could potentially catalyze reactions such as:
Transfer Hydrogenation: These reactions use a hydrogen donor other than H2 gas, and metal complexes often serve as efficient catalysts.
C-C Coupling Reactions: The electronic environment provided by the ligand could be tuned to promote various cross-coupling reactions.
The catalytic performance of these hypothetical complexes would be highly dependent on the choice of the central metal ion and the reaction conditions.
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Catalytic Reaction | Substrate | Potential Product |
| Nitrile Hydrogenation | Other nitriles | Primary amines |
| Transfer Hydrogenation | Ketones, imines | Alcohols, amines |
| C-C Coupling Reactions | Aryl halides, etc. | Biaryls, etc. |
Supramolecular Interactions and Host-Guest Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.orgnih.govnih.gov The structure of this compound and its potential metal complexes offers several avenues for the formation of supramolecular assemblies and for participation in host-guest chemistry.
The phenyl ring of the ligand can participate in π-π stacking interactions , which could lead to the formation of one-, two-, or three-dimensional networks in the solid state. The methyl groups on the phenyl ring could also engage in CH-π interactions .
In the context of host-guest chemistry , the metal complexes of this compound could be designed to have specific cavities or binding sites for the inclusion of guest molecules. wikipedia.orgnih.govnitschkegroup-cambridge.com For instance, the formation of polynuclear complexes could create well-defined pockets capable of encapsulating small molecules or ions. The selectivity of such a host would be determined by the size, shape, and electronic properties of its cavity, which in turn are dictated by the coordination geometry of the metal ions and the arrangement of the ligands.
Exploration of 2,4 Dimethylbenzoylacetonitrile in Material Science Applications
Incorporation into Polymeric Materials
There is currently no available scientific literature detailing the incorporation of 2,4-Dimethylbenzoylacetonitrile into polymeric materials. Research on the modification of polymers often involves the introduction of functional groups to enhance properties such as thermal stability, conductivity, or optical characteristics. For instance, the functionalization of acrylonitrile-divinylbenzene polymer supports with aminophosphonate groups has been explored for antibacterial activity. mdpi.com However, no similar studies have been published regarding this compound. The potential for this compound to act as a monomer or a functionalizing agent in polymerization reactions remains an unexplored area of research.
Application in Organic Electronics and Optoelectronic Materials
The field of organic electronics relies on the development of novel organic semiconductors with high charge mobility and stability. nih.govucl.ac.uk While numerous organic compounds are being investigated for their potential in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), there are no studies that specifically mention this compound. nih.govrsc.org Research in this area has focused on molecules like derivatives of carbazole (B46965) and thiazole, which have shown promise as organic semiconductors. researchgate.netnih.gov The electronic and optical properties of this compound have not been characterized in the context of optoelectronic applications, and as such, its potential in this field is unknown.
Role in Nanomaterial Synthesis and Surface Functionalization
The synthesis and surface modification of nanoparticles are critical for their application in various fields. google.commdpi.com Surface functionalization can enhance the stability, biocompatibility, and targeting capabilities of nanoparticles. mdpi.comnih.gov This is often achieved by attaching specific molecules to the nanoparticle surface. While various organic molecules are used for this purpose, there is no evidence in the current body of scientific work to suggest that this compound has been used in the synthesis or surface functionalization of nanomaterials.
Development of Novel Functional Materials and Smart Systems
The development of novel functional materials and smart systems often involves the design and synthesis of molecules with specific responsive properties. These materials can react to external stimuli such as light, heat, or chemical changes. The molecular structure of this compound, featuring a benzoyl group and a nitrile group, could theoretically offer sites for chemical modification or interaction. However, without experimental data or theoretical modeling, its potential role in the creation of functional or smart materials is purely speculative. There are no published reports on the synthesis of such materials derived from this compound.
Future Research Directions and Emerging Methodologies
Integration with Flow Chemistry and Microreactor Technology
The transition from traditional batch synthesis to continuous flow processes offers substantial advantages for the production of 2,4-dimethylbenzoylacetonitrile. Flow chemistry, particularly when utilizing microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. beilstein-journals.orgnih.gov The small reaction volumes within microreactors ensure efficient heat and mass transfer, which is crucial for managing exothermic reactions and handling potentially hazardous reagents often employed in the synthesis of nitriles. chimia.chresearchgate.net
The application of flow chemistry has proven beneficial for a wide range of chemical transformations, including nitrations, halogenations, and Grignard reactions, which could be relevant for the synthesis of precursors to this compound. amt.uk For instance, the acylation of nitrile anions with esters, a key step in producing β-ketonitriles, can be significantly improved under flow conditions. bohrium.com A flow reaction system has been successfully used for the synthesis of benzoylacetonitrile (B15868) from N,N-dimethylbenzamide and acetonitrile (B52724), demonstrating the feasibility of this technology for this class of compounds. bohrium.com
Table 1: Comparison of Batch vs. Flow Synthesis for β-Ketonitriles
| Feature | Batch Synthesis | Flow Synthesis/Microreactors |
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio beilstein-journals.orgchimia.ch |
| Mass Transfer | Inefficient mixing, concentration gradients | Efficient mixing via diffusion beilstein-journals.org |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety due to small volumes nih.gov |
| Scalability | Often requires re-optimization | Straightforward scaling-up ('numbering-up') chimia.ch |
| Control | Less precise control over parameters | Precise control of residence time, temperature, and pressure beilstein-journals.org |
The integration of microreactors with machine intelligence and automation is an emerging trend that could further accelerate the discovery and optimization of synthetic routes for this compound. nih.gov
Photocatalytic and Electrochemical Synthesis Methodologies
Harnessing light and electricity as reagents offers green and efficient alternatives to traditional chemical oxidants and reductants.
Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. beilstein-journals.org For instance, the cyanomethylarylation of alkenes with acetonitrile has been achieved using heterogeneous photocatalysts, providing access to a variety of nitrogen-containing heterocyclic compounds. beilstein-journals.orgnih.gov While direct photocatalytic synthesis of this compound has not been reported, the principles can be applied to its formation. For example, photocatalytic methods have been developed for the synthesis of unsymmetrical 1,4-dicarbonyl compounds, which are structurally related to β-ketonitriles. researchgate.net The degradation of benzotriazole (B28993) derivatives has also been studied using photocatalysis, indicating the potential of this technology for modifying aromatic rings. mdpi.com
Electrochemical Synthesis: Electro-organic reactions are gaining attention for developing effective and selective synthetic pathways. researchgate.net The electrochemical synthesis of β-ketonitriles from aryl methyl ketones has been demonstrated, offering a metal- and oxidant-free approach. researchgate.net This method utilizes the in-situ generation of I2 from the electrochemical oxidation of iodide ions. researchgate.net Another electrochemical approach involves the synthesis of β-hydroxynitriles and their subsequent oxidation to β-ketonitriles. koreascience.kr These methods are environmentally benign and provide a practical alternative to conventional synthetic routes. researchgate.net
Table 2: Emerging Synthesis Methods for β-Ketonitrile Scaffolds
| Methodology | Description | Potential Advantages for this compound |
| Photocatalysis | Uses light to drive chemical reactions, often with a photocatalyst. beilstein-journals.org | Mild reaction conditions, use of a "green" reagent (photons). nih.gov |
| Electrochemistry | Uses electrical current to drive oxidation and reduction reactions. nih.govresearchgate.net | Avoids chemical oxidants/reductants, high selectivity. researchgate.net |
Application in Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry and high-throughput synthesis are powerful tools for accelerating drug discovery and materials science by rapidly generating and screening large libraries of compounds. acs.orgnih.gov These techniques can be applied to the synthesis of derivatives of this compound to explore a wider chemical space and identify compounds with desired properties.
By systematically varying the substituents on the aromatic ring or modifying the ketonitrile functionality, vast libraries of analogues can be created. nih.govnih.gov The use of positional scanning libraries, for example, allows for the evaluation of millions of compounds through a much smaller number of tests. nih.gov This approach has been successfully used to discover novel antibacterial agents. nih.gov
High-throughput synthesis relies on the automation of chemical reactions, often in parallel formats. acs.org This allows for the rapid optimization of reaction conditions and the efficient production of compound libraries for screening. The integration of high-throughput synthesis with advanced analytical techniques enables a streamlined workflow from synthesis to biological evaluation.
Development of Sustainable Synthetic Routes and Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, this involves the use of renewable starting materials, the reduction of waste, and the avoidance of hazardous reagents and solvents. nih.govnih.gov
Recent research has focused on developing greener methods for the synthesis of β-ketonitriles. One such method involves the acylation of acetonitrile anions with esters using inexpensive and readily available potassium tert-butoxide, avoiding the need for transition-metal catalysts. nih.govnih.gov Another approach is the metal-free synthesis of ketonitriles via C-F bond cleavage using aqueous ammonia (B1221849), which avoids toxic cyanating reagents. rsc.org
The use of biocatalysis, employing enzymes to perform chemical transformations, also represents a promising green alternative. researchgate.net For example, yeasts have been used in the stereoselective reduction of β-ketonitriles. researchgate.net
Table 3: Green Chemistry Approaches for β-Ketonitrile Synthesis
| Approach | Description | Relevance to this compound |
| Use of Greener Reagents | Replacing hazardous chemicals with more benign alternatives. | e.g., using KOt-Bu instead of metal hydrides. nih.govnih.gov |
| Catalytic Methods | Employing catalysts to reduce energy consumption and waste. | e.g., metal-free catalysis. rsc.org |
| Biocatalysis | Using enzymes for selective transformations. | Potential for stereoselective synthesis of derivatives. researchgate.net |
| Alternative Solvents | Replacing volatile organic compounds with safer options. | Water or other green solvents could be explored. |
Expanding the Scope of Derivatization for Novel Chemical Space Exploration
The exploration of novel chemical space around the this compound scaffold is crucial for the discovery of new molecules with unique biological or material properties. biosolveit.debiosolveit.denih.gov This involves the synthesis of a diverse range of derivatives by introducing various functional groups and structural motifs.
β-Ketonitriles are highly versatile intermediates that can be used to synthesize a wide array of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. rsc.org For example, benzoylacetonitrile is a key building block for the synthesis of substituted naphtho[1,8-bc]pyrans, 4H-pyrans, and 2-pyridones. sigmaaldrich.com The derivatization of the benzoylacetonitrile core can lead to compounds with a wide range of biological activities. For instance, novel 1,2,4-oxadiazole (B8745197) derivatives have been synthesized and shown to possess various biological activities. researchgate.netnih.gov Similarly, the synthesis of novel benzothiazole (B30560) derivatives has led to the discovery of multifunctional agents for the treatment of diseases like Parkinson's. nih.gov
The generation of large, accessible chemical spaces, such as the CHEMriya™ space with 55 billion molecules, provides a virtual playground for designing and identifying new derivatives of this compound with desired properties before their actual synthesis. biosolveit.de
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2,4-dimethylbenzoylacetonitrile?
- Methodological Answer :
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions using precursors like 2,4-dimethylbenzoyl chloride and acetonitrile derivatives. To confirm novelty, researchers should cross-reference synthetic pathways in databases like Reaxys or SciFinder to ensure the compound or its intermediates are not previously reported .
- Purification : Recrystallization from ethanol or dichloromethane is typical. Column chromatography (silica gel, hexane/ethyl acetate gradient) may resolve impurities. Validate purity via HPLC or GC-MS, comparing retention times with standards.
- Key Data : Molecular formula (C₁₁H₁₁NO), molecular weight (173.21 g/mol), density (1.06 g/cm³), boiling point (324.7°C), and flash point (150.2°C) .
Q. How can researchers characterize this compound’s structural and spectroscopic properties?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and nitrile groups (C≡N stretch at ~2200 cm⁻¹ in IR). Compare experimental data with computational predictions (e.g., ChemSpider’s NMR/IR simulations) .
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular ion peaks (m/z 173.21) and fragmentation patterns.
- Melting Point : Report observed melting points and cross-check with literature (if available). Discrepancies >2°C warrant purity reassessment .
Q. What experimental protocols ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Store in amber vials at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Monitor stability via periodic HPLC analysis .
- Handling : Use PPE (nitrile gloves, face shields) and fume hoods. Avoid exposure to moisture or strong bases, which may hydrolyze the nitrile group to carboxylic acids .
Advanced Research Questions
Q. What computational methods are suitable for studying this compound’s reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Use M06-2X/6-311+G(d,p) with solvent models (e.g., SMD for water) to simulate reaction pathways. For example, study nitrile group reactivity in nucleophilic additions or radical-mediated degradation .
- Transition State Analysis : Locate TS geometries using QST2 or QST3 methods. Validate with intrinsic reaction coordinate (IRC) calculations .
Q. How can conflicting data on the compound’s physicochemical properties be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate experimental results (e.g., melting points, solubility) with computational predictions (ACD/Labs Percepta) and literature from authoritative sources (e.g., ChemSpider, peer-reviewed journals) .
- Error Analysis : Assess instrumental calibration (e.g., DSC for melting points) and sample purity. Reproduce experiments under controlled conditions (humidity, temperature) .
Q. What advanced techniques elucidate its degradation pathways in environmental or catalytic systems?
- Methodological Answer :
- Advanced Oxidation Processes (AOPs) : Investigate •OH radical-mediated degradation using LC-QTOF-MS to identify intermediates (e.g., phenolic derivatives or benzoquinones). Compare with DFT-predicted pathways .
- Isotopic Labeling : Use ¹⁵N-labeled nitrile groups to track degradation products via NMR or mass spectrometry .
Q. How can crystallographic data improve understanding of its solid-state behavior?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., from acetone). Resolve hydrogen bonding (e.g., C≡N⋯H interactions) and lattice energy using software like SHELX or Olex2 .
- Lattice Energy Calculations : Compare experimental XRD data with DFT-optimized crystal structures to assess packing efficiency and polymorphism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
